molecular formula C22H19FN4O2S B15036305 (6Z)-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15036305
M. Wt: 422.5 g/mol
InChI Key: RLNCCNWECJLQNH-FZAWDKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a thiadiazolopyrimidinone core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up one of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method would depend on the specific requirements of the application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

(6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H19FN4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

(6Z)-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19FN4O2S/c1-2-3-19-26-27-20(24)18(21(28)25-22(27)30-19)12-14-6-10-17(11-7-14)29-13-15-4-8-16(23)9-5-15/h4-12,24H,2-3,13H2,1H3/b18-12-,24-20?

InChI Key

RLNCCNWECJLQNH-FZAWDKCWSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)N=C2S1

Origin of Product

United States

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